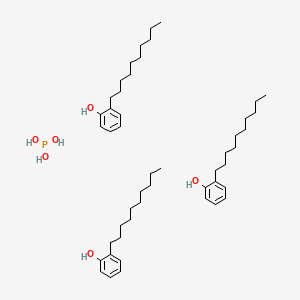
2-Decylphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decylphenol;phosphorous acid is a compound that combines the properties of both 2-Decylphenol and phosphorous acid 2-Decylphenol is an organic compound with a phenolic structure, while phosphorous acid is an inorganic compound known for its reducing properties and use in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 2-Decylphenol with phosphorous trichloride (PCl3) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{2-Decylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields a high-purity product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Decylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenolic group in 2-Decylphenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted phenolic compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-Decylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Decylphenol;phosphorous acid involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid component can act as a reducing agent, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with enzymes and other proteins involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler phenolic compound with similar chemical properties.
Phosphoric Acid: An inorganic acid with similar oxidation states but different chemical behavior.
Bisphosphonates: Compounds with similar phosphorous-containing functional groups used in medicine.
Uniqueness
2-Decylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings .
Propiedades
Número CAS |
65744-49-2 |
|---|---|
Fórmula molecular |
C48H81O6P |
Peso molecular |
785.1 g/mol |
Nombre IUPAC |
2-decylphenol;phosphorous acid |
InChI |
InChI=1S/3C16H26O.H3O3P/c3*1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17;1-4(2)3/h3*10-11,13-14,17H,2-9,12H2,1H3;1-3H |
Clave InChI |
RRSCDOHDQDNTSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


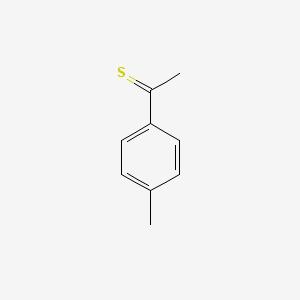
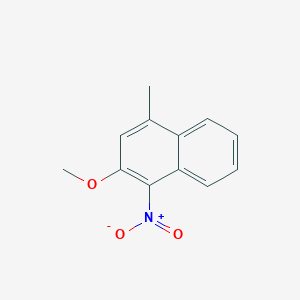
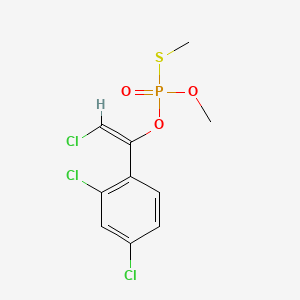
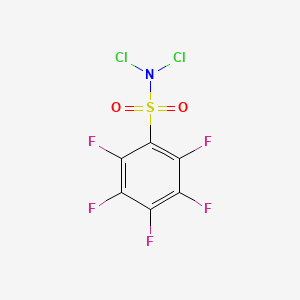


![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
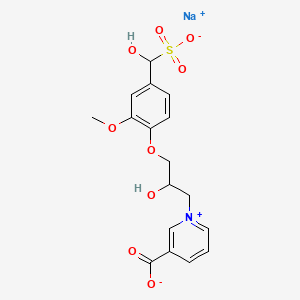
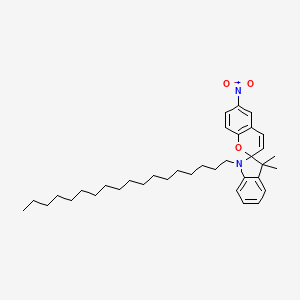
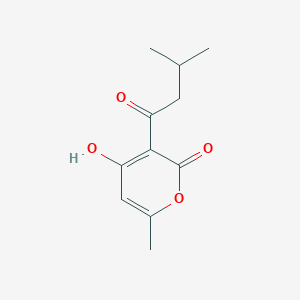
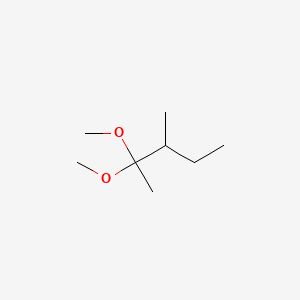
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
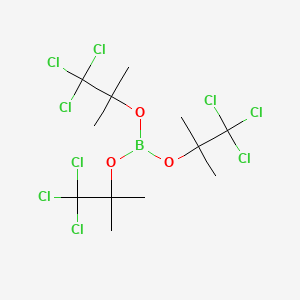
![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
